molecular formula C9H8N2O2 B13666422 2-Oxoindoline-7-carboxamide

2-Oxoindoline-7-carboxamide

Cat. No.: B13666422
M. Wt: 176.17 g/mol
InChI Key: AIVLIKFOKPCNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoindoline-7-carboxamide is a chemical compound belonging to the oxindole family. Oxindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a keto group at the second position and a carboxamide group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-7-carboxamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-(2-chloroacetyl)indolin-2-one with pyridine at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by filtration and washing with ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the indoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxoindoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp) in dengue virus . This inhibition disrupts viral replication and can potentially be used as a therapeutic strategy against viral infections.

Comparison with Similar Compounds

  • 2-Oxoindoline-1-carboxamide
  • 2-Oxoindoline-3-carboxamide
  • 2-Oxoindoline-5-carboxamide

Comparison: While these compounds share the oxindole core structure, the position of the carboxamide group significantly influences their chemical properties and biological activities. 2-Oxoindoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-9(13)6-3-1-2-5-4-7(12)11-8(5)6/h1-3H,4H2,(H2,10,13)(H,11,12)

InChI Key

AIVLIKFOKPCNDH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)N)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.